Unii-XX8E5WP7FS

Description

The Unique Ingredient Identifier (UNII) system, managed by the FDA's Global Substance Registration System (GSRS), provides standardized identifiers for substances relevant to medicine and translational research. Each UNII is assigned based on a substance's molecular structure, elemental composition, or other defining characteristics .

For illustrative purposes, we will compare a structurally similar boronic acid derivative (CAS 1046861-20-4, molecular formula: C₆H₅BBrClO₂) to its analogs, as this compound exemplifies the type of data typically associated with UNII-classified substances .

Propriétés

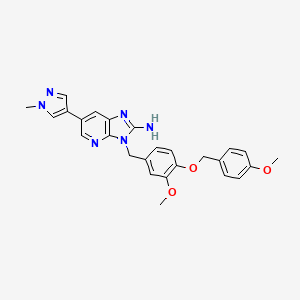

Numéro CAS |

1788906-96-6 |

|---|---|

Formule moléculaire |

C26H26N6O3 |

Poids moléculaire |

470.5 g/mol |

Nom IUPAC |

3-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-6-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-2-amine |

InChI |

InChI=1S/C26H26N6O3/c1-31-15-20(13-29-31)19-11-22-25(28-12-19)32(26(27)30-22)14-18-6-9-23(24(10-18)34-3)35-16-17-4-7-21(33-2)8-5-17/h4-13,15H,14,16H2,1-3H3,(H2,27,30) |

Clé InChI |

HVRWZFQFSQUILC-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC |

SMILES canonique |

CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GZ389988; GZ-389988; GZ 389988. |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing benzofuran derivatives is through the cyclization of 2-hydroxyphenyl ketones with suitable reagents under acidic or basic conditions . The gamma-aminobutyric acid moiety can be introduced through amide bond formation using coupling reagents such as carbodiimides .

Industrial Production Methods: Industrial production of Beta-Benzofuran-2-yl-GABA may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Benzofuran-2-yl-GABA can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents.

Major Products Formed:

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Beta-Benzofuran-2-yl-GABA has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Beta-Benzofuran-2-yl-GABA involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, it can modulate the inhibitory effects of gamma-aminobutyric acid, leading to potential therapeutic effects such as anxiolytic and anticonvulsant activities . The benzofuran moiety may also contribute to the compound’s overall pharmacological profile by interacting with other molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Key Findings :

Structural Similarity vs. Bioactivity: The similarity index (0.71–0.87) reflects shared halogenated phenylboronic acid scaffolds. However, minor structural variations (e.g., bromine/chlorine substitution patterns) significantly alter pharmacological profiles. CYP inhibition emerges only in the dichloro derivative, suggesting steric or electronic effects from additional halogens .

Physicochemical Properties :

- Lipophilicity : Higher LogPo/w values correlate with reduced solubility. The dichloro analog’s LogPo/w of 3.02 corresponds to its low water solubility (0.09 mg/mL), limiting its utility in aqueous formulations .

- Synthetic Accessibility : The synthetic accessibility score (2.07 for CAS 1046861-20-4) indicates moderate complexity, requiring palladium-catalyzed cross-coupling in tetrahydrofuran/water media .

Research Implications

- Drug Design : Halogen placement on phenylboronic acids modulates target selectivity and metabolic stability. For instance, BBB-penetrant analogs like CAS 1046861-20-4 may be prioritized for central nervous system applications .

- Regulatory Considerations : UNIIs ensure consistency in substance identification across databases, but bioequivalence studies remain critical for assessing functional equivalence between structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.